4-[(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)sulfanyl]benzene-1-sulfonic acid
Description
This compound features a benzene-1-sulfonic acid core with a 4-substituted sulfanyl-ethyl group. The ethyl chain is further functionalized with a carbonate ester linked to a 4-nitrophenoxy moiety. This structure suggests applications in prodrug design, chemical biology, or as a reactive intermediate in organic synthesis .
Properties
CAS No. |
821791-95-1 |
|---|---|
Molecular Formula |
C15H13NO8S2 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
4-[2-(4-nitrophenoxy)carbonyloxyethylsulfanyl]benzenesulfonic acid |
InChI |
InChI=1S/C15H13NO8S2/c17-15(24-12-3-1-11(2-4-12)16(18)19)23-9-10-25-13-5-7-14(8-6-13)26(20,21)22/h1-8H,9-10H2,(H,20,21,22) |
InChI Key |
DDWHNXQYMWFQNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCSC2=CC=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)sulfanyl]benzene-1-sulfonic acid typically involves multiple steps. One common method includes the reaction of 4-nitrophenol with ethylene carbonate to form 4-nitrophenoxyethyl carbonate. This intermediate is then reacted with thiol-substituted benzene sulfonic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Reactivity of the Sulfonic Acid Group
The sulfonic acid (-SO₃H) group participates in acid-base and substitution reactions:
Neutralization Reactions
Reacts with bases (e.g., NaOH, K₂CO₃) to form water-soluble sulfonate salts:
This property is exploited in purification and solubility enhancement.
Ipso Nucleophilic Substitution
The sulfonic acid group undergoes C–C bond-forming reactions via ipso substitution with active methylene compounds (e.g., malononitrile, ethyl acetoacetate) under mild conditions (80°C, K₂CO₃):
| Reactant | Product | Yield | Conditions |
|---|---|---|---|
| Malononitrile | 2-(2,4-Dinitrophenyl)propanedinitrile | 62% | K₂CO₃, 80°C, 8 hours |
| Ethyl acetoacetate | Ethyl 2-(2,4-dinitrophenyl)-3-oxobutanoate | 58% | K₂CO₃, 80°C, 10 hours |
This method avoids transition-metal catalysts and generates no solid waste .
Nitrophenoxy Carbonyl Group Reactivity
The electron-withdrawing nitro group enhances electrophilicity, enabling carbamate and carbonate chemistry:
Carbamate Formation
Reacts with amines via activated mixed carbonates (e.g., p-nitrophenyl chloroformate):
Yields range from 42–85% depending on the amine nucleophile .
Nitro Group Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine:
This reaction is critical for generating bioactive derivatives.
Sulfanyl Ethyl Group Transformations
The sulfanyl (-S-) moiety undergoes oxidation and substitution:
Oxidation to Sulfone
Treatment with H₂O₂/AcOH oxidizes the thioether to a sulfone:
This modification enhances metabolic stability.
Nucleophilic Substitution
The ethyl sulfanyl group participates in SN2 reactions with nucleophiles (e.g., morpholine):
Reaction requires polar aprotic solvents (DMF, DMSO).
Aromatic Ring Reactivity
The benzene ring undergoes electrophilic substitution, though steric hindrance from substituents limits reactivity:
Nitration and Sulfonation
Limited by electron-withdrawing groups (-SO₃H, -NO₂). Reactions require strong acidic conditions (H₂SO₄/HNO₃) but often result in low yields.
Stability and Degradation
-
Thermal Stability : Stable at ≤100°C; decomposes above 150°C.
-
Photodegradation : Prolonged UV exposure causes nitro group reduction and sulfonic acid cleavage.
Scientific Research Applications
The compound 4-[(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)sulfanyl]benzene-1-sulfonic acid is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry, biochemistry, and materials science. This article explores its applications based on current research findings, including synthesized derivatives, biological activities, and potential therapeutic uses.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The sulfonic acid group can enhance interactions with bacterial cell membranes, leading to increased permeability and cell death. Studies have shown that derivatives of sulfonic acids can be effective against both Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development.
Carbonic Anhydrase Inhibition
The compound's structural resemblance to known carbonic anhydrase inhibitors highlights its potential as a therapeutic agent for conditions like glaucoma and certain types of edema. Carbonic anhydrase is crucial for regulating bicarbonate levels in the body, and its inhibition can lead to decreased intraocular pressure, which is beneficial in treating glaucoma .
Drug Delivery Systems
The solubility characteristics of this compound suggest its utility in drug delivery systems. Its ability to form stable complexes with various drugs could facilitate targeted delivery mechanisms, enhancing the pharmacokinetics and bioavailability of therapeutic agents.
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of sulfonated compounds showed promising results against Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to membrane disruption caused by the sulfonic acid groups .
Case Study 2: Carbonic Anhydrase Inhibition
Inhibitors based on similar structures were tested for their efficacy against carbonic anhydrase II (CA II). Results indicated that these compounds could significantly lower CA activity, which was correlated with reduced bicarbonate production in vitro .
Mechanism of Action
The mechanism of action of 4-[(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)sulfanyl]benzene-1-sulfonic acid involves its interaction with specific molecular targets. The nitrophenoxycarbonyl group can participate in nucleophilic substitution reactions, while the sulfonic acid group can engage in ionic interactions. These interactions can affect various biochemical pathways, making the compound useful in different applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azo-Linked Sulfonic Acids
4-[(2-Hydroxy-1-naphthyl)azo]benzenesulfonic acid ():
- Structural Differences : Replaces the thioether-ester-nitro group with a diazenyl (azo) linkage to a hydroxynaphthalene.
- Properties : Azo compounds are typically chromophores, making this derivative suitable as a dye or pH indicator. The sulfonic acid enhances solubility, while the hydroxyl group enables metal chelation .
- Applications : Textile dyes, biological staining agents.
- 4-[(E)-(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid (): Structural Differences: Simpler azo linkage to a 4-hydroxyphenyl group. Properties: Exhibits pH-dependent tautomerism due to the phenolic hydroxyl group. Lower molecular weight compared to the target compound. Applications: UV-absorbing materials, photodynamic therapy .
Sulfonamide-Based Derivatives
- 4-(N-(4-Methoxyphenyl)sulfamoyl)benzoic acid (): Structural Differences: Replaces the thioether-ethyl-carbonate ester with a sulfonamide group and benzoic acid. Properties: Sulfonamides are known carbonic anhydrase inhibitors. Applications: Enzyme inhibition, antimicrobial agents .
Pyrazolone- and Hydrazine-Linked Derivatives
- 4-{(2Z)-2-[3-(4-Nitrophenyl)-5-oxo-1-phenylpyrazol-4-ylidene]hydrazinyl}benzenesulfonic acid (): Structural Differences: Incorporates a pyrazolone ring and hydrazinyl linker instead of the thioether-ethyl group. Applications: Anticancer or anti-inflammatory agents .
Thioether-Containing Carboxylic Acids
- 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids (): Structural Differences: Aliphatic thioether linked to a carboxylic acid and ketone. Properties: Synthesized via Michael addition, these compounds exhibit stereochemical complexity (R/S enantiomers). Applications: Inhibitors of metabolic enzymes or prodrugs .
Physicochemical and Functional Comparison
Biological Activity
4-[(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)sulfanyl]benzene-1-sulfonic acid, a compound with notable structural complexity, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonic acid group, which enhances its solubility in water and biological fluids. The presence of the nitrophenoxy group is significant for its reactivity and interaction with biological targets.
Molecular Formula: C₁₃H₁₅N₃O₇S
Molecular Weight: 325.34 g/mol
CAS Number: 194995-47-6
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of various enzymes, particularly carbonic anhydrases (CAs) and cholinesterases. Inhibitors in these classes are crucial for regulating physiological processes such as respiration and neurotransmission .
- Antimicrobial Properties: Preliminary studies suggest that derivatives of sulfonic acids exhibit antimicrobial activity against a range of pathogens. The sulfonic acid moiety is often implicated in enhancing membrane permeability, allowing for increased efficacy against bacterial strains .
- Anti-inflammatory Effects: Compounds similar in structure to 4-[(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)sulfanyl]benzene-1-sulfonic acid have been documented to possess anti-inflammatory properties through the inhibition of inflammatory mediators .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Binding: The aryl-sulfonamide structure allows for high-affinity binding to active sites of enzymes like carbonic anhydrase, leading to effective inhibition at low concentrations .
- Modulation of Signaling Pathways: It may influence various signaling pathways involved in inflammation and cellular stress responses, although specific pathways remain to be fully elucidated.
- Interaction with Membrane Proteins: The compound's structure suggests potential interactions with membrane proteins, affecting cell signaling and permeability.
Case Studies
Several studies highlight the biological activity of compounds structurally related to 4-[(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)sulfanyl]benzene-1-sulfonic acid:
- Study on Enzyme Inhibition: A study published in Biochemical Pharmacology demonstrated that similar sulfonamide compounds inhibited human carbonic anhydrases with IC50 values in the nanomolar range, indicating potent enzyme inhibition .
- Antimicrobial Efficacy: Research indicated that derivatives showed significant antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL .
Data Tables
| Biological Activity | Target Enzyme/Pathway | IC50/Effect Concentration |
|---|---|---|
| Carbonic Anhydrase Inhibition | Human CA I & II | 0.02 - 0.14 µM |
| Antimicrobial Activity | Staphylococcus aureus | MIC = 8 µg/mL |
| Anti-inflammatory Activity | COX Enzymes | IC50 = 15 µM |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene sulfonic acid core. Key steps include:
- Sulfonation : Introduce the sulfonic acid group using fuming sulfuric acid under controlled temperature (0–5°C) to avoid over-sulfonation .
- Thioether Formation : React with 2-mercaptoethanol via nucleophilic substitution, using a base like triethylamine to deprotonate the thiol .
- Carbonate Esterification : Couple the 4-nitrophenoxy carbonyl group using 4-nitrophenyl chloroformate in anhydrous dichloromethane .
- Optimization : Monitor intermediate purity via HPLC and adjust stoichiometry (e.g., 1.2 equivalents of 4-nitrophenyl chloroformate) to minimize unreacted thioether .
Q. What spectroscopic techniques are most effective for characterizing structural integrity, particularly the sulfonic acid and nitro groups?
- Methodological Answer :
- FT-IR : Confirm sulfonic acid (-SO3H) via O-H stretching (2500–3000 cm⁻¹) and S=O asymmetric/symmetric vibrations (1170–1370 cm⁻¹). Nitro groups (NO2) exhibit asymmetric stretching at 1520 cm⁻¹ .
- NMR : ¹H NMR detects aromatic protons near δ 8.0–8.5 ppm (nitrophenoxy), while ¹³C NMR identifies the carbonate carbonyl at δ 155–160 ppm .
- Elemental Analysis : Validate stoichiometry (C, H, N, S) with ≤0.3% deviation from theoretical values .
Q. What are the key stability considerations for this compound under various pH conditions?
- Methodological Answer :
- Acidic Conditions (pH < 3) : Protonation of the sulfonic acid group enhances solubility but risks hydrolysis of the carbonate ester. Stabilize with lyophilization and storage at −20°C .
- Neutral/Basic Conditions (pH > 7) : Nitro groups may undergo partial reduction. Use inert atmospheres (N2/Ar) during reactions and store in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How do competing reaction pathways during sulfonation affect product purity, and what analytical techniques monitor these side reactions?
- Methodological Answer :
- Side Reactions : Over-sulfonation can occur at elevated temperatures, leading to di-sulfonated byproducts. Competing electrophilic aromatic substitution at the ethylsulfanyl group is minimized by slow reagent addition .
- Analytical Monitoring :
- TLC (Silica GF254) : Use 7:3 ethyl acetate/hexane to track sulfonation progress (Rf ~0.4 for mono-sulfonated product vs. Rf ~0.1 for di-sulfonated).
- LC-MS : Detect side products via m/z signals (e.g., +98 Da for di-sulfonation) .
Q. In cross-coupling reactions involving the thioether group, how do electronic effects of the nitro substituent influence reactivity?
- Methodological Answer :
- Electronic Effects : The nitro group’s strong electron-withdrawing nature deactivates the benzene ring, reducing nucleophilic attack on the thioether.
- Mitigation Strategies :
- Use Pd-catalyzed C-S coupling with Buchwald-Hartwig conditions (e.g., Pd2(dba)3, Xantphos ligand) to enhance reactivity .
- Introduce directing groups (e.g., pyridyl) to orient coupling partners .
Q. How can contradictory data in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodological Answer :
- Dose-Response Profiling : Conduct assays across a concentration gradient (1 nM–100 μM) to distinguish specific inhibition (IC50 < 10 μM) from non-specific cytotoxicity (CC50 > 50 μM) .
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins DiscoverX) to identify non-target interactions.
- Metabolite Analysis : LC-MS/MS identifies hydrolyzed products (e.g., free 4-nitrophenol) that may contribute to cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
